REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](Cl)=[O:6].[C-:11]#[N:12].[Na+]>[Cu]C#N>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([C:11]#[N:12])=[O:6] |f:1.2|
|
Name
|
|
Quantity
|
175 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)Cl)C=CC1
|
Name
|
|
Quantity
|
48.5 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
copper(I) cyanide
|
Quantity
|
2.7 g
|
Type
|
catalyst
|
Smiles
|
[Cu]C#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
220 °C
|
Type
|
CUSTOM
|
Details
|
whilst stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction product was removed from the sodium chloride
|
Type
|
DISTILLATION
|
Details
|
Fractional distillation
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=O)C#N)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 155 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 96.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |